
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3'-biisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two isoxazole rings, each substituted with ethyl and methyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl ketone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole compounds.
Applications De Recherche Scientifique
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethylisoxazole: Similar in structure but lacks the ethyl groups.
5,5-Dimethyl-4,5-dihydroisoxazole: Similar but with different substituents.
4,5-Dihydro-1,3-oxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5,5-diethyl-4,4-dimethyl-3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-5-12(6-2)11(3,4)10(14-16-12)9-7-8-15-13-9/h7-8H,5-6H2,1-4H3 |
Clé InChI |
NYCUEQVTTOMTFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C(=NO1)C2=NOC=C2)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


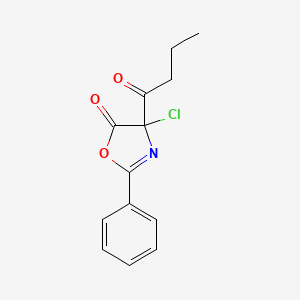
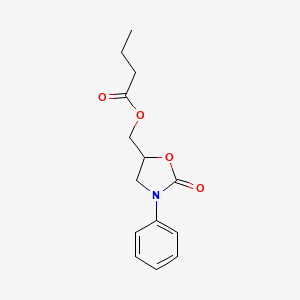


![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

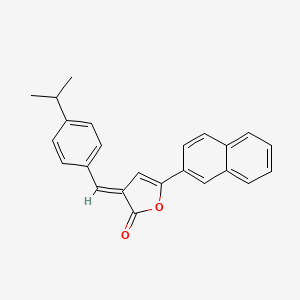
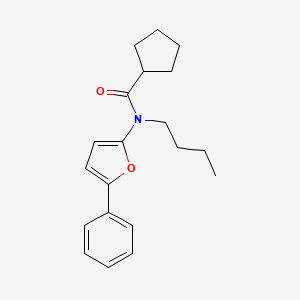
![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)



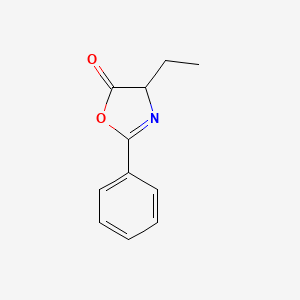
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
